molecular formula C8H10N2O B8388144 3,5-Dimethyl-pyridine-2-carbaldehyde oxime

3,5-Dimethyl-pyridine-2-carbaldehyde oxime

Cat. No. B8388144
M. Wt: 150.18 g/mol
InChI Key: YNZZZDGHBIQVSK-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

3,5-Dimethyl-pyridine-2-carbaldehyde oxime (3.15 g, 21.0 mmol), NH4OH (105 mL), ammonium acetate (3.24 g, 42.0 mmol), zinc dust (8.24 g, 126 mol) and EtOH (35 mL) were combined and warmed to 55° C. The mixture was stirred for 20 h, then cooled to ambient temperature and filtered through a celite pad to remove the zinc. The celite pad was thoroughly washed with methanol. The filtrate was concentrated in vacuo and the resulting aqueous mixture was extracted with CH2Cl2 (8×250 mL). The aqueous layer was basified to pH 14 with 10 N NaOH and extracted further with CH2Cl2/i-PrOH, 95:5 (5×250 mL). The combined organic layers were dried over Na2SO4 and concentrate in vacuo. Purification by flash chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 95:4:1) afforded C-(3,5-dimethyl-pyridin-2-yl)-methylamine as an orange oil. 1H NMR (CDCl3) δ 2.26 (s, 3H), 2.28 (s, 3H), 3.91 (s, 2H), 7.24 (s, 1H), 8.23 (s, 1H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
reactant
Reaction Step Two
Quantity
3.24 g
Type
reactant
Reaction Step Three
Name
Quantity
8.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([CH:9]=[N:10]O)=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH4+].[OH-].C([O-])(=O)C.[NH4+]>[Zn].CCO>[CH3:1][C:2]1[C:3]([CH2:9][NH2:10])=[N:4][CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
CC=1C(=NC=C(C1)C)C=NO
Step Two
Name
Quantity
105 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
3.24 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
8.24 g
Type
catalyst
Smiles
[Zn]
Step Five
Name
Quantity
35 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CUSTOM
Type
CUSTOM
Details
to remove the zinc
WASH
Type
WASH
Details
The celite pad was thoroughly washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted with CH2Cl2 (8×250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted further with CH2Cl2/i-PrOH, 95:5 (5×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (CH2Cl2/MeOH/NH4OH, 95:4:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC=1C(=NC=C(C1)C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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